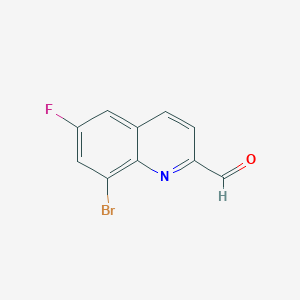
8-溴-6-氟喹啉-2-甲醛
描述
8-Bromo-6-fluoroquinoline-2-carbaldehyde is a chemical compound with the CAS Number: 904886-03-9 . It has a molecular weight of 254.06 and its IUPAC name is 8-bromo-6-fluoroquinoline-2-carbaldehyde . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 8-Bromo-6-fluoroquinoline-2-carbaldehyde is 1S/C10H5BrFNO/c11-9-4-7 (12)3-6-1-2-8 (5-14)13-10 (6)9/h1-5H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
8-Bromo-6-fluoroquinoline-2-carbaldehyde is a powder . It has a molecular weight of 254.06 . The compound is typically stored at 4 degrees Celsius .科学研究应用
合成与化学性质
研究重点介绍了喹啉衍生物的各种合成方法和化学性质。例如,研究提出了合成选定喹啉甲醛的新方法,强调了产物的谱学表征,并比较了经典的合成方法,因为它们对于形成具有特定官能团的喹啉衍生物非常重要 (Wantulok 等人,2020 年)。另一项研究引入了一个望远镜过程来合成药物发现的关键中间体,重点介绍了通过实验设计改进合成路线和提高产率 (西村和斋藤,2016 年)。
生物应用和研究
喹啉衍生物,包括 8-溴-6-氟喹啉-2-甲醛,已被研究其生物活性。例如,已经探索了微波辅助合成芳基氨基氯氟喹啉衍生物的抗菌活性,突出了这些化合物在解决微生物耐药性方面的潜力 (Pirgal,2022 年)。此外,还报道了由 8-羟基喹啉衍生物合成新型酮-烯胺席夫碱及其抗血脂和抗氧化活性的评估,表明了一类有前途的先导化合物,用于治疗应用 (Sashidhara 等人,2009 年)。
材料科学与配位化学
喹啉衍生物在材料科学和配位化学中也找到了应用。一项关于稀土金属 (III) 离子与 8-羟基喹啉-2-甲醛的半碳酰肼配位的研究突出了其作为四齿配体的有效性,提供了对复杂形成和材料科学中潜在应用的见解 (Albrecht 等人,2005 年)。
缓蚀
已经探索了喹啉衍生物在盐酸溶液中对低碳钢的缓蚀性能,证明了这些化合物作为有效缓蚀剂的潜力。该研究采用电化学技术和理论方法来了解抑制机制及其实际意义 (Lgaz 等人,2017 年)。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
属性
IUPAC Name |
8-bromo-6-fluoroquinoline-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVKLZLPGJIBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-fluoroquinoline-2-carbaldehyde | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


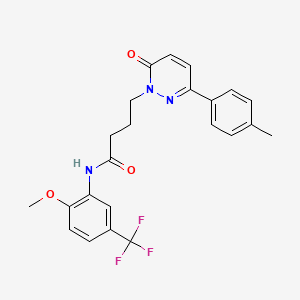
![Ethyl 2-[(2-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2806834.png)
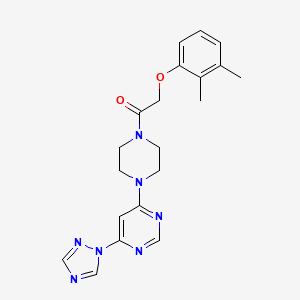
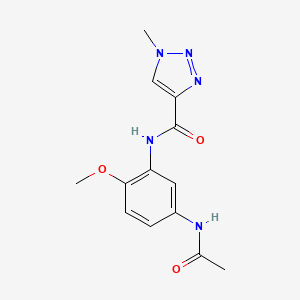
![3-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B2806840.png)
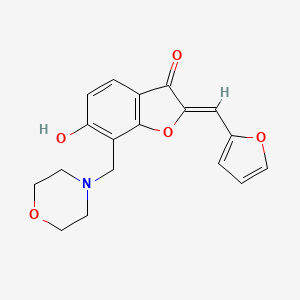
![4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid](/img/structure/B2806843.png)
![5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2806846.png)
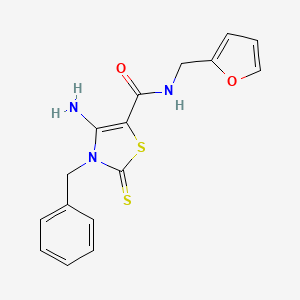
![6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2806851.png)


![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2806854.png)